1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone
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Overview
Description
1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone is a complex organic compound characterized by its unique structure, which includes a nitro group attached to a dihydrobenzo dioxin ring system and a phenylethanone moiety
Preparation Methods
The synthesis of 1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone typically involves multiple steps, starting from readily available precursorsThe reaction conditions usually require the use of strong acids, such as sulfuric acid, and catalysts like aluminum chloride to facilitate the acylation process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of quinones.
Scientific Research Applications
1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone can be compared with other similar compounds, such as:
6-Nitro-2,3-dihydrobenzo[b][1,4]dioxine: Similar structure but lacks the phenylethanone moiety.
7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ylamine: Contains an amine group instead of the phenylethanone group.
6-Iodo-7-nitro-2,3-dihydrobenzo[b][1,4]dioxine: Features an iodine atom in place of the phenylethanone group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13NO5 |
---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-phenylethanone |
InChI |
InChI=1S/C16H13NO5/c18-14(8-11-4-2-1-3-5-11)12-9-15-16(22-7-6-21-15)10-13(12)17(19)20/h1-5,9-10H,6-8H2 |
InChI Key |
PSBGYMSEIAQPFO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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